molecular formula C12H21Cl2N3 B1525837 N,N-dimethyl-4-(piperazin-1-yl)aniline dihydrochloride CAS No. 1354952-71-8

N,N-dimethyl-4-(piperazin-1-yl)aniline dihydrochloride

Cat. No. B1525837
M. Wt: 278.22 g/mol
InChI Key: JCAMNIAWJFNIRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-4-(piperazin-1-yl)aniline dihydrochloride is an organic compound with the molecular formula C12H21Cl2N3 . It is an important organic intermediate that can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .


Molecular Structure Analysis

The InChI code for N,N-dimethyl-4-(piperazin-1-yl)aniline dihydrochloride is 1S/C12H19N3.ClH/c1-14(2)11-3-5-12(6-4-11)15-9-7-13-8-10-15;/h3-6,13H,7-10H2,1-2H3;1H . This indicates that the compound consists of a piperazine ring attached to an aniline ring via a carbon atom, with two methyl groups attached to the nitrogen atom of the aniline ring .

Scientific Research Applications

Synthesis and Molecular Structure Investigations

Recent research has focused on synthesizing novel compounds incorporating N,N-dimethyl-4-(piperazin-1-yl)aniline dihydrochloride for various applications, including the study of molecular structures, intermolecular interactions, and electronic properties. For instance, Shawish et al. (2021) synthesized s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. They investigated the molecular structure using X-ray crystallography combined with Hirshfeld and DFT calculations, analyzing dominant intermolecular interactions such as H...H, N...H, and H...C contacts (Shawish et al., 2021).

Antihypertensive Activity

Research on cardiovascular drugs has included the synthesis of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, evaluating their antihypertensive activity in spontaneously hypertensive rats. This research demonstrates the potential of compounds derived from N,N-dimethyl-4-(piperazin-1-yl)aniline dihydrochloride in developing new cardiovascular treatments (Clark et al., 1983).

Atmospheric Chemistry and Environmental Impact

The atmospheric fate of piperazine, a compound structurally related to N,N-dimethyl-4-(piperazin-1-yl)aniline dihydrochloride , has been studied with implications for environmental science. Ma et al. (2019) evaluated the potential of piperazine to enhance sulfuric acid-based new particle formation (NPF), suggesting that such compounds could significantly alter environmental impacts, particularly in the context of post-combustion CO2 capture technologies (Ma et al., 2019).

Antimicrobial Activity

Compounds derived from N,N-dimethyl-4-(piperazin-1-yl)aniline dihydrochloride have been explored for their antimicrobial properties. Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, demonstrating potent bacterial biofilm and MurB enzyme inhibitory activities. This highlights the potential of such compounds in developing new antimicrobial agents (Mekky & Sanad, 2020).

Neuroprotective Therapies

The compound dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04) , related to N,N-dimethyl-4-(piperazin-1-yl)aniline dihydrochloride , has been investigated for its neuroprotective properties, particularly as a treatment for Alzheimer's disease. SP-04 inhibits acetylcholinesterase activity and exhibits antioxidant properties, suggesting a multi-target therapeutic approach to neuroprotection (Lecanu et al., 2010).

Safety And Hazards

The safety information for N,N-dimethyl-4-(piperazin-1-yl)aniline dihydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound should be handled with appropriate safety measures .

properties

IUPAC Name

N,N-dimethyl-4-piperazin-1-ylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.2ClH/c1-14(2)11-3-5-12(6-4-11)15-9-7-13-8-10-15;;/h3-6,13H,7-10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAMNIAWJFNIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-(piperazin-1-yl)aniline dihydrochloride

CAS RN

1354952-71-8
Record name N,N-dimethyl-4-(piperazin-1-yl)aniline dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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